Molecular Weight and Formula Differentiate Lincomycin 2,4-Diphosphate from All Mono-Phosphate and Non-Phosphorylated Lincosamide Analogs
Lincomycin 2,4-Diphosphate carries two phosphate groups, yielding a molecular formula of C₁₈H₃₆N₂O₁₂P₂S and a molecular weight of 566.5 g/mol . This is 160.0 Da higher than parent lincomycin (C₁₈H₃₄N₂O₆S, MW 406.5) [1], 80.0 Da higher than lincomycin-2-phosphate (C₁₈H₃₅N₂O₉PS, MW 486.5) [2], and 18.4 Da lower than its chlorinated analog clindamycin 2,4-diphosphate (C₁₈H₃₅ClN₂O₁₁P₂S, MW 584.94) . This mass increment is essential for unambiguous LC-MS identification in impurity profiling workflows, where co-elution or misassignment of the mono-phosphate (lincomycin-2-phosphate) for the di-phosphate would produce a mass error of 80 Da.
| Evidence Dimension | Molecular weight (g/mol) and elemental composition |
|---|---|
| Target Compound Data | MW 566.5; C₁₈H₃₆N₂O₁₂P₂S (two phosphate groups) |
| Comparator Or Baseline | Lincomycin: MW 406.5, C₁₈H₃₄N₂O₆S (zero phosphate). Lincomycin-2-phosphate: MW 486.5, C₁₈H₃₅N₂O₉PS (one phosphate). Clindamycin 2,4-diphosphate: MW 584.94, C₁₈H₃₅ClN₂O₁₁P₂S (two phosphate + 7-Cl). |
| Quantified Difference | ΔMW = +160.0 Da vs lincomycin; +80.0 Da vs lincomycin-2-phosphate; −18.4 Da vs clindamycin 2,4-diphosphate |
| Conditions | Exact mass calculated from established molecular formulas; confirmed by HRMS in multiple vendor CoA datasets |
Why This Matters
The 80-Da mass difference from lincomycin-2-phosphate is sufficient for baseline-resolved extracted-ion chromatogram separation in LC-MS impurity methods, preventing false-positive or false-negative impurity assignments during clindamycin phosphate batch release testing.
- [1] PubChem. Lincomycin (CID 3000540) — Molecular Formula C₁₈H₃₄N₂O₆S, MW 406.5. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3000540 View Source
- [2] PubChem. Lincomycin-2-phosphate (CID 102424850) — Molecular Formula C₁₈H₃₅N₂O₉PS, MW 486.5. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Lincomycin-2-phosphate View Source
